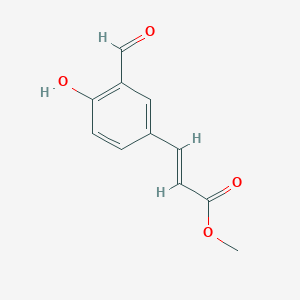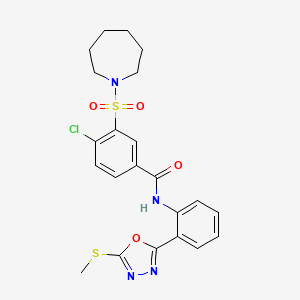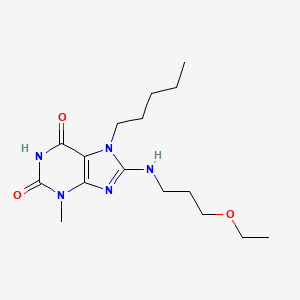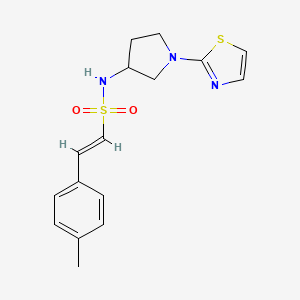![molecular formula C20H21N3S2 B2741445 N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393831-79-3](/img/structure/B2741445.png)
N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C20H21N3S2 and its molecular weight is 367.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidepressant Activity
The synthesis and preclinical evaluation of a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides demonstrated potential antidepressant activities. The compounds were evaluated for their antidepressant and neurotoxicity screening, showing that certain derivatives significantly reduced immobility time in force swimming and tail suspension tests, indicating potential therapeutic use as antidepressant medications without influencing baseline locomotion (Mathew, Suresh, & Anbazhagan, 2014).
Anticancer Activity
A new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and showed promising anti-tumor activities against hepatocellular carcinoma cell lines. These compounds, through various synthetic routes, demonstrated significant inhibitory effects on cancer cell proliferation, with some derivatives revealing IC50 values comparable to or lower than established chemotherapy agents, highlighting their potential as anticancer agents (Gomha, Edrees, & Altalbawy, 2016).
Optoelectronic Applications
The synthesis and characterization of dipyrrolopyrazine derivatives with thiophene moieties explored their potential in optoelectronic applications. These compounds, featuring an electron-accepting core flanked by thiophene units, demonstrated promising properties for use in conjugated materials, with thermal stability and photophysical characteristics suitable for various optoelectronic devices. The findings underscore the utility of such molecular structures in developing new materials for electronic and photonic technologies (Meti & Gong, 2017).
Antimicrobial Activity
Novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives were synthesized and evaluated for their antimicrobial properties. These compounds were found to exhibit significant antibacterial activities against various microorganisms, highlighting their potential as new antimicrobial agents. The research into these compounds underscores the ongoing search for novel therapeutic agents to combat resistant microbial strains (Abdel-Wahab, Khidre, Mohamed, & El‐Hiti, 2017).
Corrosion Inhibition
Research into N-phenethylhydrazinecarbothioamide derivatives also includes their application as corrosion inhibitors. These compounds demonstrated effective inhibition of mild steel corrosion in acidic environments, suggesting their potential utility in industrial applications for protecting metals against corrosion. The efficiency of these inhibitors indicates a promising avenue for developing new, more effective corrosion prevention strategies (Shaker, Al-adili, Al-amiery, & Takriff, 2021).
Propiedades
IUPAC Name |
N-(2-phenylethyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3S2/c24-20(21-11-10-16-6-2-1-3-7-16)23-14-13-22-12-4-8-17(22)19(23)18-9-5-15-25-18/h1-9,12,15,19H,10-11,13-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAWLWIFCRZRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=S)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-N-[2-Chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2741368.png)
![1-(4-fluorophenyl)-4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazine](/img/structure/B2741371.png)




![benzyl 2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2741377.png)




![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2741385.png)